5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl isothiocyanate with 3-phenyl-2-propynylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: N-substituted triazoles.
Scientific Research Applications
5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the thiol group play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol
- 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol
- 3-phenyl-4H-1,2,4-triazole-5-thiol
Uniqueness
5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and phenyl-propynyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
Molecular Formula |
C13H14N4S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-ethyl-4-(3-phenylprop-2-ynylamino)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H14N4S/c1-2-12-15-16-13(18)17(12)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,14H,2,10H2,1H3,(H,16,18) |
InChI Key |
IHHUVWVUAASXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1NCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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